molecular formula C7H5ClN2O4 B1580910 4-Chloro-3,5-dinitrotoluene CAS No. 5264-65-3

4-Chloro-3,5-dinitrotoluene

Cat. No. B1580910
CAS RN: 5264-65-3
M. Wt: 216.58 g/mol
InChI Key: JMDVARRGYWIJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04152510

Procedure details

About 100 parts (0.43 mol) of 4-hydroxy-3,5-dinitrotoluene, about 750 parts by volume of phosphorus oxychloride and about 1250 parts by volume of diethylaniline which has been dried over calcium carbonate are heated together to about 90° C. for about 21/2 hours with stirring. The reaction mixture is poured onto ice and extracted with methylene chloride, and the methylene chloride is removed in a rotary evaporator. After recrystallization from ethanol, about 65 parts of 4-chloro-3,5-dinitrotoluene of melting point of about 112° C. to about 113° C. about 70% of the theoretical yield is obtained. About 52 parts (0.24 mol) of this isolated compound are dissolved in about 500 parts by volume of toluene and added dropwise to a boiling mixture of about 180 parts of deoiled iron into about 180 parts by volume of H2O, about 280 parts by volume of toluene and about 5 parts by volume of glacial acetic acid. After about 3 hours, the reaction mixture is removed from the iron by suction filtration and then extracted with boiling toluene. The water is removed in a separating funnel and the organic phase is removed under vacuum. About 34 parts (91% of theoretical) of 4-chloro-3,5-diaminotoluene, melting point about 116° C. are obtained as white needles from 1:1 benzene/cyclohexane.
Quantity
0.43 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].P(Cl)(Cl)([Cl:17])=O.CCN(C1C=CC=CC=1)CC.C(=O)([O-])[O-].[Ca+2]>>[Cl:17][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
0.43 mol
Type
reactant
Smiles
OC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)C=1C=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the methylene chloride is removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
After recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.